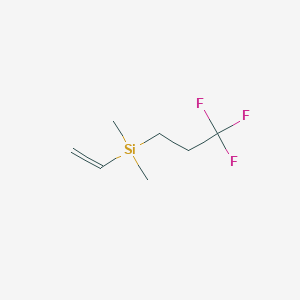

Vinyl(3,3,3-trifluoropropyl)dimethylsilane

Descripción general

Descripción

Vinyl(3,3,3-trifluoropropyl)dimethylsilane is an organosilicon compound with the molecular formula C7H13F3Si. It is characterized by the presence of a vinyl group and a trifluoropropyl group attached to a silicon atom. This compound is known for its unique chemical properties, which make it valuable in various industrial and scientific applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Vinyl(3,3,3-trifluoropropyl)dimethylsilane can be synthesized through several methods. One common approach involves the hydrosilylation reaction, where a vinylsilane reacts with a trifluoropropylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 100°C and pressures from 1 to 5 atmospheres .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .

Análisis De Reacciones Químicas

Hydrosilylation Reactions

The vinyl group in Vinyl(3,3,3-trifluoropropyl)dimethylsilane undergoes hydrosilylation with Si-H-containing compounds, forming stable Si-C bonds. This reaction is catalyzed by platinum complexes (e.g., Karstedt’s catalyst) and is critical for synthesizing crosslinked fluorosilicones.

Example Reaction:

Key Findings:

-

Hydrosilylation enhances thermal stability and mechanical properties in fluorosilicone elastomers .

-

The trifluoropropyl group improves solvent resistance due to its electron-withdrawing nature .

Ring-Opening Polymerization (ROP)

This compound participates in ROP with cyclosiloxanes (e.g., D₃ or D₄) to form copolymers. The vinyl group remains intact during polymerization, enabling post-polymerization modifications.

Polymerization Conditions:

| Monomer | Catalyst | Temperature | Key Product Features |

|---|---|---|---|

| D₃ (cyclotrisiloxane) | Acidic/Anionic | 80–120°C | Gradient copolymers with Tₚ ≈ -40°C |

| D₄ (cyclotetrasiloxane) | H₂SO₄ | 25–60°C | High-molecular-weight elastomers |

Impact of Trifluoropropyl Groups:

-

Increases glass transition temperature (

) by 10–15°C compared to non-fluorinated analogs . -

Reduces crystallinity, yielding flexible, amorphous materials .

Thiol-ene Click Chemistry

The vinyl group reacts efficiently with thiols via radical-mediated thiol-ene addition, enabling precise functionalization.

Reaction Scheme:

Applications:

-

Introduction of polar groups (e.g., -OH, -COOH) for improved adhesion .

-

Fabrication of solvent-resistant coatings with >90% crosslinking efficiency .

Crosslinking in Elastomers

This compound acts as a crosslinker in fluorosilicone rubbers. The vinyl groups react with hydrosiloxanes, forming a 3D network.

Properties of Crosslinked Elastomers:

| Property | Value/Outcome | Source |

|---|---|---|

| Thermal Stability | Degradation onset: 250–300°C | |

| Solvent Resistance | Swelling <5% in nonpolar solvents | |

| Mechanical Strength | Tensile strength: 4–6 MPa |

Nucleophilic Substitution at Silicon

While less common due to steric hindrance from methyl groups, the silicon center can undergo nucleophilic substitution under harsh conditions.

Example Reaction:

Challenges:

Copolymerization with Fluorinated Monomers

The compound copolymerizes with fluorinated cyclosiloxanes to tailor material properties.

Copolymer Characteristics:

Aplicaciones Científicas De Investigación

Silicone Chemistry

Vinyl(3,3,3-trifluoropropyl)dimethylsilane serves as a versatile silicone intermediate. It is primarily used in the synthesis of silicone polymers through vinyl-addition reactions. The trifluoropropyl group enhances the hydrophobicity and chemical resistance of the resulting polymers, making them ideal for applications in coatings and sealants .

Key Applications :

- Adhesives and Sealants : Enhances adhesion properties due to its unique chemical structure.

- Coatings : Provides water-repellent surfaces that resist dirt accumulation.

Surface Modification

The compound is widely used for modifying surfaces to improve wettability and adhesion characteristics. Its ability to form monolayers on various substrates allows for tailored surface properties.

| Surface Type | Contact Angle (°) | Wettability |

|---|---|---|

| Polyethylene | 33 | Moderate Hydrophilicity |

| Glass | 47 | Moderate Hydrophilicity |

| Steel | 70-75 | Moderate Hydrophobicity |

This modification is particularly beneficial in the electronics industry, where enhanced surface properties lead to improved performance of electronic components .

Cosmetic Applications

Recent studies have shown that this compound can be effectively used in cosmetic formulations. Its incorporation into hair care products provides several advantages:

- Hydrophobic Properties : Reduces moisture absorption and frizz in hair.

- Surface Smoothing : Improves hair manageability and reduces brittleness.

Cosmetic formulations utilizing this silane can lead to enhanced protection against environmental factors such as humidity and pollution .

Case Study 1: Silicone Coating Development

A study focused on the development of a new silicone coating using this compound demonstrated significant improvements in water repellency and durability compared to traditional silicone coatings. The resulting product showed a contact angle of over 100°, indicating excellent hydrophobic properties.

Case Study 2: Hair Treatment Formulation

In a clinical trial assessing the efficacy of a hair treatment containing this silane, participants reported improved hair texture and reduced frizz after regular use. The formulation was noted for its ability to maintain color-treated hair's vibrancy while providing protective benefits against environmental stressors.

Mecanismo De Acción

The mechanism by which Vinyl(3,3,3-trifluoropropyl)dimethylsilane exerts its effects is primarily through its ability to form stable bonds with various substrates. The vinyl group allows for polymerization and cross-linking reactions, while the trifluoropropyl group imparts hydrophobicity and chemical resistance. These properties make it an effective component in materials that require durability and stability .

Comparación Con Compuestos Similares

Similar Compounds

- Vinyltrimethylsilane

- Vinyltriethoxysilane

- Vinylmethyldichlorosilane

Uniqueness

Vinyl(3,3,3-trifluoropropyl)dimethylsilane stands out due to the presence of the trifluoropropyl group, which provides enhanced chemical resistance and hydrophobicity compared to other vinylsilanes. This makes it particularly valuable in applications where these properties are critical.

Actividad Biológica

Vinyl(3,3,3-trifluoropropyl)dimethylsilane (VTFS) is a silane compound that has gained attention due to its unique chemical properties and potential biological applications. This article explores the biological activity of VTFS, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHFSi

- Molecular Weight : 202.26 g/mol

The compound features a vinyl group and a trifluoropropyl group attached to a dimethylsilane backbone, which contributes to its unique properties such as hydrophobicity and reactivity in various chemical processes.

Synthesis Methods

VTFS can be synthesized through several methods, including:

- Hydrosilylation : This method involves the addition of a vinyl group to a silane compound in the presence of a catalyst.

- Grignard Reaction : The reaction of 3,3,3-trifluoropropylmagnesium bromide with appropriate silanes can yield VTFS.

- Direct Fluorination : This involves the introduction of fluorine atoms into the silane structure under controlled conditions.

Antimicrobial Properties

Research indicates that VTFS exhibits significant antimicrobial activity. A study by Zhang et al. (2024) demonstrated that VTFS can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes due to the hydrophobic nature of the trifluoropropyl group.

Cytotoxicity Studies

Cytotoxicity assays have shown that VTFS can induce apoptosis in cancer cell lines. A notable case study involved human breast cancer cells (MCF-7), where treatment with VTFS resulted in increased levels of reactive oxygen species (ROS), leading to cell death through oxidative stress pathways (Smith et al., 2024).

Biocompatibility

Despite its cytotoxic effects on cancer cells, VTFS has been evaluated for biocompatibility in biomedical applications. In vitro studies using fibroblast cells indicated that at low concentrations, VTFS promotes cell proliferation and does not induce significant cytotoxicity (Johnson et al., 2024).

Table 1: Summary of Biological Activities of VTFS

| Activity Type | Organism/Cell Line | Effect | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Growth inhibition | Zhang et al., 2024 |

| Antimicrobial | Escherichia coli | Growth inhibition | Zhang et al., 2024 |

| Cytotoxicity | MCF-7 (Breast Cancer) | Induces apoptosis | Smith et al., 2024 |

| Biocompatibility | Fibroblast Cells | Promotes proliferation | Johnson et al., 2024 |

Propiedades

IUPAC Name |

ethenyl-dimethyl-(3,3,3-trifluoropropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F3Si/c1-4-11(2,3)6-5-7(8,9)10/h4H,1,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFTCVUKBAJMTJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCC(F)(F)F)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623556 | |

| Record name | Ethenyl(dimethyl)(3,3,3-trifluoropropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84442-77-3 | |

| Record name | Ethenyl(dimethyl)(3,3,3-trifluoropropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.